TCO-PEG1-Val-Cit-PABC-OH
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Overview
Description
TCO-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The structure includes a polyethylene glycol (PEG1) chain, valine (Val), citrulline (Cit), para-aminobenzyloxycarbonyl (PABC), and a hydroxyl group (OH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG1-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the TCO group, followed by the incorporation of the PEG1 chain, and finally the addition of the Val-Cit-PABC moiety. The TCO group is typically synthesized through a series of organic reactions involving cyclooctene derivatives . The PEG1 chain is then attached to the TCO group using standard polyethylene glycolation techniques . The Val-Cit-PABC moiety is synthesized separately and then conjugated to the TCO-PEG1 intermediate under mild conditions to avoid degradation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity . The final product is typically purified using chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG1-Val-Cit-PABC-OH primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically requires the presence of a tetrazine-containing molecule and is carried out under mild conditions, often at room temperature . The reaction is facilitated by the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Major Products Formed: The major product formed from the reaction of this compound with a tetrazine-containing molecule is a stable bioconjugate, which can be further used in the synthesis of ADCs .
Scientific Research Applications
TCO-PEG1-Val-Cit-PABC-OH is widely used in the field of bioconjugation, particularly in the synthesis of ADCs . ADCs are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of small molecule drugs . The this compound linker allows for the stable attachment of the drug to the antibody, ensuring targeted delivery to cancer cells . Additionally, this compound is used in various research applications involving click chemistry and bioconjugation .
Mechanism of Action
The mechanism of action of TCO-PEG1-Val-Cit-PABC-OH involves its role as a cleavable linker in ADCs . Upon internalization by cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug . The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in the lysosome . This targeted release mechanism ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds:
- TCO-PEG2-Val-Cit-PABC-OH
- TCO-PEG3-Val-Cit-PABC-OH
- TCO-PEG4-Val-Cit-PABC-OH
Uniqueness: TCO-PEG1-Val-Cit-PABC-OH is unique due to its single PEG unit, which provides a balance between solubility and stability . The presence of the TCO group allows for efficient click chemistry reactions, while the Val-Cit-PABC moiety ensures targeted release of the cytotoxic drug in cancer cells . Compared to similar compounds with longer PEG chains, this compound offers a more compact structure, which can be advantageous in certain bioconjugation applications .
Properties
Molecular Formula |
C32H50N6O8 |
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Molecular Weight |
646.8 g/mol |
IUPAC Name |
[(3E)-cyclooct-3-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h4,6,12-15,22,25-26,28,39H,3,5,7-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b6-4+/t25?,26-,28+/m0/s1 |
InChI Key |
CEPCTCNNPFHLKM-ACZRQGILSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC/C=C/C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCCC=CC2 |
Origin of Product |
United States |
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